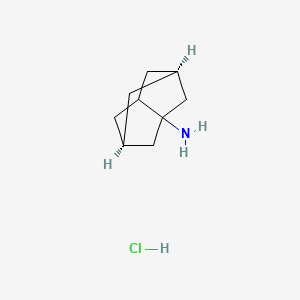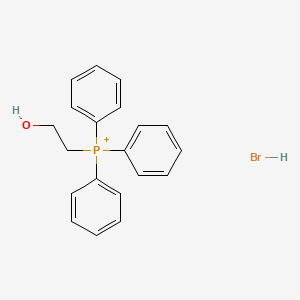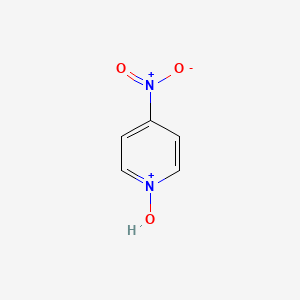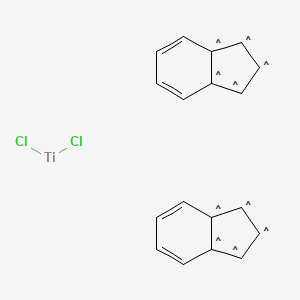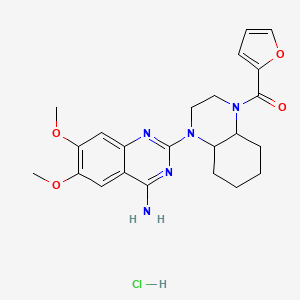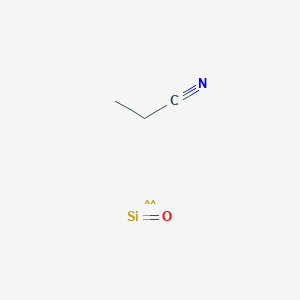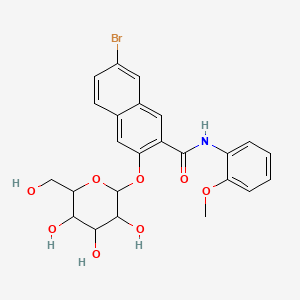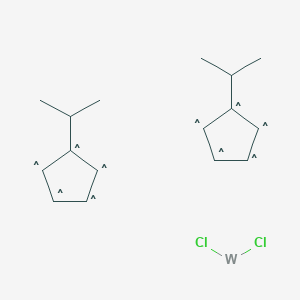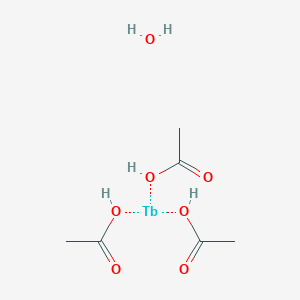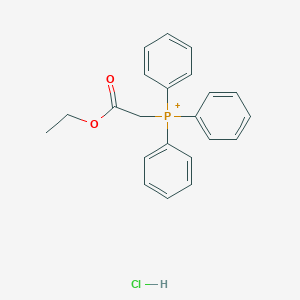![molecular formula C21H26N6NaO18P3 B12060986 sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate est une molécule organique complexe présentant une importance biochimique et pharmaceutique significative. Ce composé présente une structure unique qui comprend plusieurs centres chiraux et groupes fonctionnels, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate implique plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, les réactions de couplage et la phosphorylation. Les conditions de réaction exigent généralement un contrôle précis de la température, du pH et l'utilisation de catalyseurs spécifiques pour assurer la stéréochimie souhaitée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu. L'utilisation de réactifs de haute pureté et de techniques de purification avancées, telles que la chromatographie et la cristallisation, est essentielle pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le composé subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le groupe carboxypyridin-1-ium peut être réduit en son alcool correspondant.
Substitution : Les groupes phosphate peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines ou les thiols. Les conditions de réaction impliquent souvent des solvants spécifiques, le contrôle de la température et une atmosphère inerte pour empêcher les réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation des groupes hydroxyle peut produire des cétones, tandis que la substitution nucléophile des groupes phosphate peut produire divers dérivés substitués.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'étudier la stéréochimie et les mécanismes réactionnels.
Biologie
En recherche biologique, le composé est étudié pour son rôle potentiel dans les processus cellulaires et les voies de signalisation. Il peut servir de composé modèle pour comprendre les interactions des nucléotides et les fonctions enzymatiques.
Médecine
En médecine, le sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate est étudié pour ses applications thérapeutiques potentielles, notamment ses propriétés antivirales et anticancéreuses.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes phosphate jouent un rôle crucial dans la liaison à ces cibles, tandis que les groupes aminopurine et carboxypyridin-1-ium contribuent à la stabilité et à la spécificité globales de l'interaction. Les voies impliquées peuvent inclure la transduction du signal, la régulation de l'expression des gènes et les processus métaboliques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology
In biological research, the compound is studied for its potential role in cellular processes and signaling pathways. It may serve as a model compound for understanding nucleotide interactions and enzyme functions.
Medicine
In medicine, sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate groups play a crucial role in binding to these targets, while the aminopurin and carboxypyridin-1-ium groups contribute to the overall stability and specificity of the interaction. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Adénosine triphosphate (ATP) : Partage les groupes phosphate et la base purine, mais diffère par le fragment sucre et la structure globale.
Nicotinamide adénine dinucléotide (NAD) : Contient des groupes phosphate et purine similaires, mais présente une structure et une fonction globales différentes.
Flavin adénine dinucléotide (FAD) : Similaire en ce qu'il possède une base purine et des groupes phosphate, mais diffère par le fragment flavin supplémentaire.
Unicité
L'unicité du sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate réside dans sa combinaison de groupes fonctionnels et de centres chiraux, qui confèrent un ensemble distinct de propriétés chimiques et biologiques que l'on ne retrouve pas dans d'autres composés similaires.
Propriétés
Formule moléculaire |
C21H26N6NaO18P3 |
|---|---|
Poids moléculaire |
766.4 g/mol |
Nom IUPAC |
sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H27N6O18P3.Na/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32;/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39);/q;+1/p-1/t10?,11-,13+,14-,15+,16-,19+,20-;/m1./s1 |
Clé InChI |
KKCRODBDXQTAPI-NZNNTXIPSA-M |
SMILES isomérique |
C1=CC(=C[N+](=C1)[C@@H]2[C@H]([C@H](C(O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O.[Na+] |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





